6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine
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Overview
Description
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of heterocyclic compounds known as dioxines. This compound features a benzodioxine core with a methylthio substituent at the sixth position. The presence of the dioxine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Formation of the Benzodioxine Core: The initial step involves the formation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions. Common reagents for this step include methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the process would be selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The methylthio group plays a crucial role in its binding affinity and specificity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds share the dioxine core but differ in their substituents, which are chlorine atoms in the case of PCDDs.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs, these compounds have a dibenzofuran core with chlorine substituents.
Polychlorinated biphenyls (PCBs): These compounds consist of biphenyl cores with chlorine substituents and can form dibenzofurans under certain conditions.
Uniqueness
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its chlorinated counterparts. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
6-methylsulfanyl-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOVMQFOTFVVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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